molecular formula C10H12 B14457793 1,2,3,4-Tetrahydronaphthalene-d12 CAS No. 75840-23-2

1,2,3,4-Tetrahydronaphthalene-d12

Cat. No.: B14457793
CAS No.: 75840-23-2
M. Wt: 144.28 g/mol
InChI Key: CXWXQJXEFPUFDZ-DTOGOBKCSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2) is a fully deuterated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), where all 12 hydrogen atoms are replaced by deuterium (D). Its molecular formula is C₁₀D₁₂, with a molecular weight of 144.2762 g/mol, and it shares the bicyclic structure of tetralin, featuring a fused benzene ring and a partially saturated cyclohexane ring . This isotopic labeling significantly alters its physical properties, such as vibrational modes and thermodynamic stability, making it invaluable in spectroscopic studies (e.g., INS spectra) and kinetic isotope effect research .

The compound is synthesized via catalytic deuteration of tetralin or its precursors, though specific synthetic routes are proprietary. Its primary applications include:

  • Spectroscopic Standards: Used in neutron scattering experiments to distinguish hydrogenated and deuterated species in complex mixtures .
  • Pharmaceutical Research: As a deuterated analog in metabolic studies and drug design to trace reaction pathways .

Properties

CAS No.

75840-23-2

Molecular Formula

C10H12

Molecular Weight

144.28 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,6,7,8-dodecadeuterionaphthalene

InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2/i1D,2D,3D2,4D2,5D,6D,7D2,8D2

InChI Key

CXWXQJXEFPUFDZ-DTOGOBKCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(C(C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])[2H]

Canonical SMILES

C1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

1,2,3,4-Tetrahydronaphthalene-d12 can be synthesized through the catalytic hydrogenation of naphthalene using deuterium gas instead of hydrogen gas. The reaction typically employs nickel catalysts, although other variations have been evaluated . The process involves the following steps:

    Catalytic Hydrogenation: Naphthalene is exposed to deuterium gas in the presence of a nickel catalyst under high pressure and temperature conditions.

    Purification: The resulting product is purified through distillation or other separation techniques to obtain pure 1,2,3,4-tetrahydronaphthalene-d12.

Chemical Reactions Analysis

1,2,3,4-Tetrahydronaphthalene-d12 undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-d12 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-d12 involves its role as a hydrogen-donor solvent. In chemical reactions, it donates deuterium atoms to other molecules, facilitating various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of Tetralin and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1,2,3,4-Tetrahydronaphthalene C₁₀H₁₂ 132.20 119-64-2 Parent compound; industrial solvent, intermediate in dye synthesis
1-Chloro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Cl 166.65 N/A Used in solvolysis studies; lacks β-hydroxy group, slower reaction rates
5,8-Dimethyltetralin C₁₂H₁₆ 160.26 14108-88-4 Methyl-substituted derivative; altered hydrophobicity and reactivity
1,1,4,7-Tetramethyltetralin C₁₄H₂₀ 188.31 1634-12-4 Branched alkyl groups; potential use in materials science

Key Findings :

  • The non-deuterated tetralin (CAS 119-64-2) exhibits ~30% higher solvolysis rates compared to deuterated analogs due to hydrogen’s lower mass and higher bond lability .
  • Methyl-substituted derivatives (e.g., 5,8-dimethyltetralin) show increased steric hindrance, reducing reactivity in electrophilic substitution reactions .

Deuterated Analogs

Table 2: Isotopic Variants of Tetralin

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Applications
1,2,3,4-Tetrahydronaphthalene-d12 C₁₀D₁₂ 144.28 75840-23-2 INS spectroscopy, kinetic isotope studies, metabolic tracing
Naphthalene-d8 C₁₀D₈ 136.24 1146-65-2 Solvent in NMR spectroscopy; lacks partial saturation

Key Findings :

  • The deuterated tetralin-d12 has a ~7% higher molecular weight than non-deuterated tetralin, altering its density (1.02 g/cm³ vs. 0.97 g/cm³ for C₁₀H₁₂) and melting point .
  • In INS spectra, tetralin-d12 eliminates hydrogen-related vibrational noise, enabling precise analysis of hydrocarbon catalysts .

Functionalized Derivatives

Table 3: Hydroxyl and Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1,2,3,4-Tetrahydro-1,5-naphthalenediol C₁₀H₁₂O₂ 164.20 40771-26-4 Metabolite of naphthalene; used in toxicity studies
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ 176.21 N/A Pharmaceutical intermediate; tested for sterility and pH stability

Key Findings :

  • Hydroxylated derivatives (e.g., 1,5-dihydroxytetralin) are metabolites of naphthalene, with urinary excretion profiles studied in rats .
  • Carboxylic acid derivatives exhibit pH-dependent solubility (pH 5.8–6.5), critical for formulation in injectable drugs .

Thermodynamic and Kinetic Data

Table 4: Reaction Thermodynamics of Tetralin and Analogs

Reaction ΔrH° (kJ/mol) Method Reference
2H₂ + C₁₀H₈ → C₁₀H₁₂ (Hydrogenation) -125 Gas-phase study
Solvolysis of 1-chloro-tetralin Rate constant: 3.2 × 10⁻⁴ s⁻¹ Acetone/water

Key Findings :

  • Hydrogenation of naphthalene to tetralin is exothermic (ΔrH° = -125 kJ/mol), favoring industrial production .
  • The β-hydroxy group in tetralin derivatives accelerates solvolysis by stabilizing carbocation intermediates .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-d12 (also known as tetralin-d12) is a deuterated derivative of 1,2,3,4-tetrahydronaphthalene. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.

  • Chemical Formula : C10H12D12
  • Molecular Weight : 132.2023 g/mol
  • CAS Number : 119-64-2

Biological Activity Overview

1,2,3,4-Tetrahydronaphthalene-d12 exhibits a range of biological activities that can be categorized into toxicity studies, metabolic pathways, and potential therapeutic effects.

Toxicity Studies

Research indicates that 1,2,3,4-tetrahydronaphthalene has relatively low acute toxicity. Key findings include:

  • Oral LD50 : 2860 mg/kg in male rats.
  • Dermal LD50 : 16,800 mg/kg in male rabbits.
  • Inhalation Exposure : No mortalities observed within 8 hours of exposure to a saturated atmosphere (approximately 1300 mg/m³) in male rats .

Table 1: Acute Toxicity Data

Route of ExposureSpeciesLD50 (mg/kg)
OralMale Rats2860
DermalMale Rabbits16800
InhalationMale Rats>1300 (no mortality)

Metabolism and Excretion

The compound is rapidly absorbed when ingested or inhaled and is primarily metabolized through hydroxylation. Metabolites are mainly excreted as glucuronides in urine. Notably, dark green urine can indicate metabolization to a pigment .

Effects on Health

At high concentrations, exposure to 1,2,3,4-tetrahydronaphthalene can lead to symptoms such as headache, nausea, vomiting, and restlessness. It has been classified as a moderate skin irritant but not an eye irritant .

Hematological Effects

In a study involving a 28-day toxicity assessment in rats:

  • Significant effects were observed at dosages starting from 50 mg/kg bw/day.
  • The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg bw/day.
  • Hemolytic anemia was noted in both genders at higher doses .

Genotoxicity

Genotoxicity assessments have shown that 1,2,3,4-tetrahydronaphthalene is not genotoxic in bacterial systems (Ames test) and did not exhibit mutagenic activity in micronucleus assays conducted on mice .

Potential Therapeutic Applications

Research has indicated that derivatives of tetrahydronaphthalene can interact with neurotransmitter systems:

  • A series of analogues have shown potential as ligands for histamine H(1) receptors and may modulate dopamine synthesis through interaction with tyrosine hydroxylase activity .

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